molecular formula C12H14N4O3 B11380453 N-(2-hydroxyethyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

N-(2-hydroxyethyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11380453
M. Wt: 262.26 g/mol
InChI Key: YTHNIGWVZOZYMI-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of hydroxyethyl and hydroxymethyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and triazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-(2-hydroxyethyl)-5-(hydroxymethyl)-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C12H14N4O3/c17-7-6-13-12(19)11-10(8-18)14-16(15-11)9-4-2-1-3-5-9/h1-5,17-18H,6-8H2,(H,13,19)

InChI Key

YTHNIGWVZOZYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCO)CO

Origin of Product

United States

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